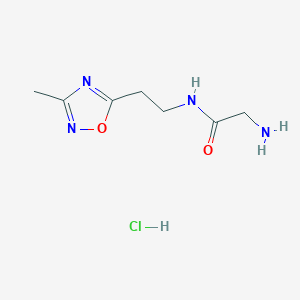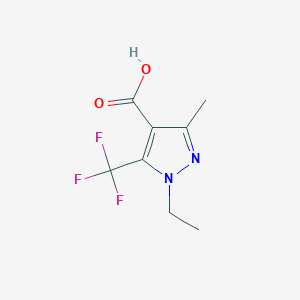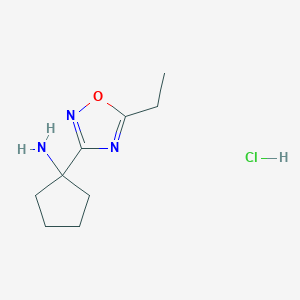
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride” is a compound with the molecular weight of 181.24 . The 1,3,4-Oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .
Synthesis Analysis
The synthesis of this compound involves the use of a N-benzoyloxy amine as an electrophilic aminating reagent, in combination with copper (II) acetate . The compound is synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis
The molecular structure of the compound was confirmed by an X-ray cocrystal structure . The InChI code for the compound is1S/C9H15N3O/c1-2-7-11-8 (12-13-7)9 (10)5-3-4-6-9/h2-6,10H2,1H3 . Chemical Reactions Analysis
The compound is part of the 1,2,4-oxadiazoles class of compounds, which have been synthesized as anti-infective agents . The reaction conditions vary, and in some cases, the presence of ZnCl2 inhibits the cyclization reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.24 and is a liquid at room temperature . The InChI key for the compound isIHIDOZUVHPHRDK-UHFFFAOYSA-N .
科学的研究の応用
Chemical Synthesis and Characterization
Researchers have developed various methods for synthesizing and characterizing derivatives of 1,2,4-oxadiazole, a core structure related to the chemical . For example, the reinvestigation of thiazole synthesis through the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione showcases the versatility of oxadiazole derivatives in synthesizing stabilized push-pull systems and thiazoles, confirming structures through X-ray diffraction studies (Paepke et al., 2009). Another study focused on the synthesis, characterization, and biological evaluation of carbazole derivatives, starting with carbazole and progressing through a series of reactions to create novel 1,3,4-oxadiazol-2-amine derivatives, assessed for their antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
Biological Activities and Applications
Significant research has been conducted on the biological applications of 1,2,4-oxadiazole derivatives. For instance, the antimicrobial and anti-HIV-1 activities of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles were explored, demonstrating notable efficacy against Gram-positive bacteria and HIV-1 viral replication, highlighting the therapeutic potential of these compounds (El-Emam et al., 2004). Additionally, the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties linked to 1,3,4-oxadiazole structures revealed good to moderate antimicrobial activity, showcasing the promise of these compounds in developing new antibiotics (Başoğlu et al., 2013).
Advancements in Heterocyclic Chemistry
Further advancements in the field of heterocyclic chemistry include the synthesis of new heterocyclic fused rings based on 5-aryl-1,3,4-oxadiazole, providing a pathway for creating compounds with potential therapeutic applications (Abbas, Hussain, & Shakir, 2017). The development of an effective method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through a novel thermal heterocyclization process illustrates the continuous exploration of efficient synthetic routes for producing oxadiazole derivatives (Tkachuk et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(12-13-7)9(10)5-3-4-6-9;/h2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIINHPQWAJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2(CCCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)



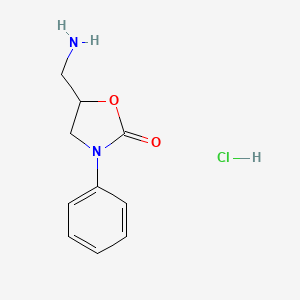
methanone hydrobromide](/img/structure/B1377783.png)
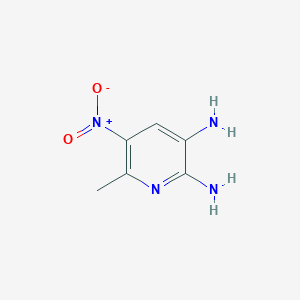
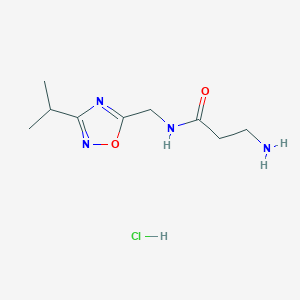
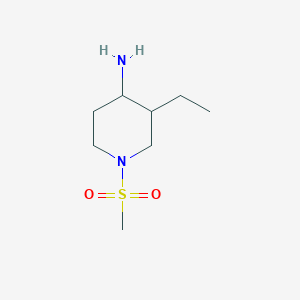
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
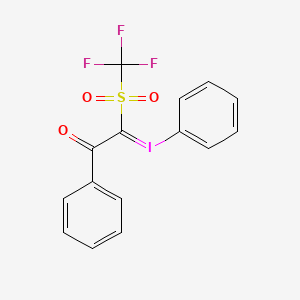
iodonium p-toluenesulfonate](/img/structure/B1377793.png)
